

# Developing an HPLC method for Damascenine quantification

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## Compound of Interest

Compound Name: **Damascenine**

Cat. No.: **B1214179**

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An Application Note and Protocol for the Quantification of **Damascenine** using High-Performance Liquid Chromatography (HPLC).

## Introduction

**Damascenine**, an alkaloid found in the seeds of *Nigella damascena*, is a compound of interest for its potential pharmacological activities.<sup>[1][2][3]</sup> Accurate and precise quantification of **Damascenine** is crucial for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active ingredients in complex mixtures such as plant extracts.<sup>[4]</sup> This document provides a detailed protocol for the quantification of **Damascenine** using a reversed-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, method parameters, and validation guidelines.

## Physicochemical Properties of Damascenine

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

Property	Value	Reference
IUPAC Name	methyl 3-methoxy-2-(methylamino)benzoate	<a href="#">[5]</a>
Synonyms	Nigelline	<a href="#">[5]</a>
Molecular Formula	C10H13NO3	<a href="#">[5]</a>
Molecular Weight	195.22 g/mol	<a href="#">[5]</a>
CAS Number	483-64-7	<a href="#">[5]</a>

Chemical Structure



PubChem CID 21368

## Experimental Protocols

### Instrumentation

A standard HPLC system equipped with the following components is required:

- Degasser
- Quaternary or Binary Pump
- Autosampler
- Thermostatted Column Compartment
- Photodiode Array (PDA) or UV-Vis Detector
- Chromatography Data System (CDS) software for data acquisition and processing

## Chemicals and Reagents

- **Damascenine** reference standard ( $\geq 98\%$  purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric Acid (analytical grade)
- 0.45  $\mu\text{m}$  Syringe filters (PTFE or Nylon)

## Chromatographic Conditions

The following conditions are recommended as a starting point for method development and can be optimized as needed.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu\text{m}$ particle size
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 $\mu\text{L}$
Detection	PDA Detector, monitor at the absorbance maximum of Damascenine (approx. 254 nm and 330 nm, verify with standard)
Run Time	35 minutes

## Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Damascenine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase initial composition (90% A: 10% B).

## Sample Preparation (from *Nigella damascena* seeds)

- Grinding: Obtain a representative sample of *Nigella damascena* seeds. Grind the seeds into a fine powder using a laboratory mill.
- Extraction: Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. Add 20 mL of methanol.
- Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the **Damascenine** concentration falls within the linear range of the calibration curve.

## HPLC Method Validation Protocol

The developed method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7]

## Validation Parameters and Acceptance Criteria

Parameter	Protocol	Acceptance Criteria
Specificity	Analyze blank matrix, standard solution, and spiked matrix.	No interfering peaks at the retention time of Damascenine. Peak purity index should be >0.995.
Linearity & Range	Analyze at least five concentrations (e.g., 1-100 $\mu\text{g/mL}$ ). Plot peak area vs. concentration.	Correlation coefficient ( $R^2$ ) $\geq 0.999$ . <sup>[7]</sup>
Accuracy	Perform recovery studies by spiking a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery should be between 98-102%. <sup>[8]</sup>
Precision	Repeatability (Intra-day): Analyze six replicates of a standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.	Relative Standard Deviation (%RSD) $\leq 2.0\%$ . <sup>[7][9]</sup>
Limit of Detection (LOD)	Based on the signal-to-noise ratio (S/N = 3:1) or standard deviation of the response and the slope of the calibration curve.	The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)	Based on the signal-to-noise ratio (S/N = 10:1) or standard deviation of the response and the slope of the calibration curve.	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness	Deliberately vary method parameters (e.g., flow rate $\pm 0.1 \text{ mL/min}$ , column temp	%RSD of results should remain $\leq 2.0\%$ .

$\pm 5^\circ\text{C}$ , mobile phase pH  $\pm 0.2$ ).

[9]

## Data Presentation

All quantitative data should be summarized in clear, structured tables.

Table 1: Linearity Data

Concentration ( $\mu\text{g/mL}$ )	Peak Area (mAU*s) - Rep 1	Peak Area (mAU*s) - Rep 2	Peak Area (mAU*s) - Rep 3	Mean Peak Area
1				
5				
10				
25				
50				
100				

| Regression Equation: |  $y = mx + c$  | Correlation Coefficient ( $R^2$ ): | | |

Table 2: Accuracy (Recovery) Data

Spike Level	Theoretical Conc. ( $\mu\text{g/mL}$ )	Measured Conc. ( $\mu\text{g/mL}$ )	Recovery (%)	%RSD (n=3)
80%				
100%				
120%				

| Mean Recovery: | | | |

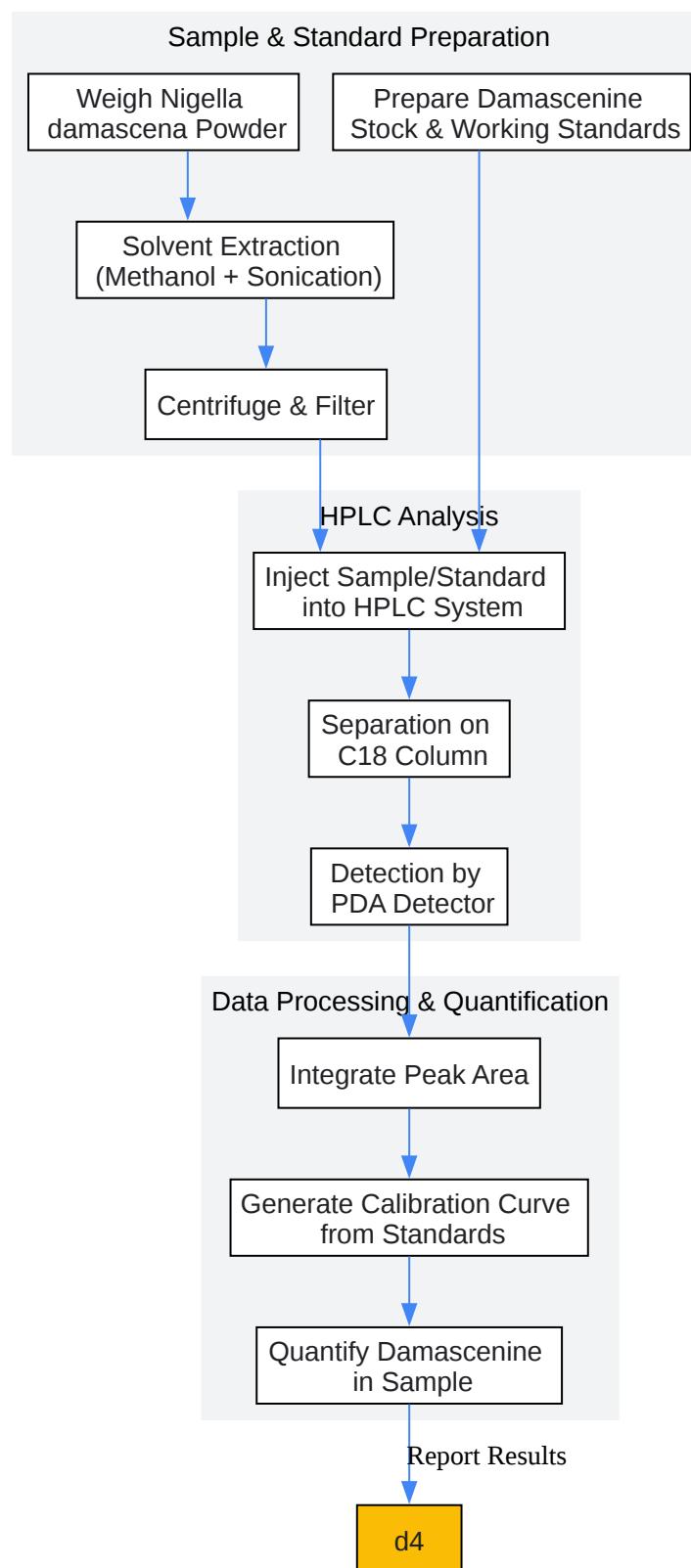
Table 3: Precision Data

Precision Type	Sample Conc. (µg/mL)	Measured Peak Area (n=6)	Mean Peak Area	Std. Dev.	%RSD
Repeatability	50				

| Intermediate | 50 | | | |

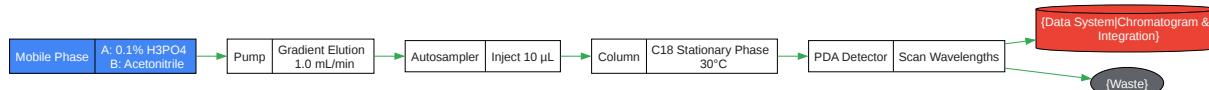
## Visualizations

## Experimental Workflow

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Caption: Workflow for **Damascenine** quantification.

## HPLC System Logic



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Caption: Logical flow of an HPLC system.

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